molecular formula C25H28N4OS B4147694 N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide

N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B4147694
M. Wt: 432.6 g/mol
InChI Key: GNGHIFVIGWOFLF-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide is a complex organic compound that features a unique combination of adamantyl, pyridinyl, and thieno[2,3-b]pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the adamantyl and pyridinyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique structure and properties may find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the pyridinyl and thieno[2,3-b]pyridine moieties interact with biological receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and activity, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development could unlock its full potential in various fields.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4OS/c1-14(25-11-15-8-16(12-25)10-17(9-15)13-25)28-23(30)22-21(26)19-2-3-20(29-24(19)31-22)18-4-6-27-7-5-18/h2-7,14-17H,8-13,26H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHIFVIGWOFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C5=C(S4)N=C(C=C5)C6=CC=NC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide
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N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide
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N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide
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N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide
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N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide
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N-[1-(Adamantan-1-YL)ethyl]-3-amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide

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